N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Description
This compound belongs to the thienopyrazole-acetamide class, characterized by a fused thiophene-pyrazole core substituted with a 3-chlorophenyl group at the 2-position and a 4-fluorophenylacetamide moiety at the 3-position. The structural complexity of this molecule confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting receptors or enzymes where halogenated aromatic systems play a critical role. However, detailed biological data for this specific compound remain unreported in the provided evidence. Its synthesis likely follows carbodiimide-mediated coupling methods, as seen in analogous acetamide derivatives .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3OS/c20-13-2-1-3-15(9-13)24-19(16-10-26-11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLRGSBMULVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H15ClN4O3S
- Molecular Weight : 438.9 g/mol
- CAS Number : 893937-26-3
The compound features a thieno[3,4-c]pyrazole core structure, which is known for its versatility in biological applications. The presence of the chlorophenyl and fluorophenyl substituents enhances its reactivity and biological profile.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 1.1 |
| Compound B | MCF-7 | 3.3 |
| Compound C | HepG2 | 1.6 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, a study demonstrated that similar compounds significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
3. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using erythrocyte models exposed to oxidative stress. The compound was effective in reducing oxidative damage and protecting red blood cells from alterations caused by toxic agents such as 4-nonylphenol:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound | 12 ± 1.03 |
This suggests that the compound may act as a protective agent against oxidative stress .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as acetylcholinesterase and carbonic anhydrase .
- Induction of Apoptosis : The compound likely triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A notable case study involved the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives in a preclinical model for cancer therapy. Researchers found that one derivative exhibited potent antitumor activity with minimal toxicity to normal cells, indicating its potential as a lead candidate for further development .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., N-(4-fluorobenzyl)acetamide ), hydrolysis yields a carboxylic acid and an amine:
Reaction:
| Conditions | Products | Evidence from Analogs |
|---|---|---|
| 6M HCl, reflux, 6 hours | 2-(4-Fluorophenyl)acetic acid + amine | Hydrolysis of acetamides in |
For the target compound, hydrolysis would generate 2-(4-fluorophenyl)acetic acid and the corresponding pyrazole-amine intermediate.
Nucleophilic Aromatic Substitution at the 3-Chlorophenyl Group
The electron-withdrawing nitro or chloro substituents on aromatic rings facilitate nucleophilic substitution. In analogs like N-(2-(2,4-dimethylphenyl)-thienopyrazole)cyclohexanecarboxamide , chlorine substituents undergo substitution with amines or alkoxides:
Reaction:
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| NH₃ | Ethanol, 80°C, 12 hours | 3-Aminophenyl derivative | |
| KSCN | DMF, 100°C, 8 hours | 3-Thiocyanato-phenyl derivative |
This reactivity suggests the 3-chlorophenyl group in the target compound could be replaced by nucleophiles like amines or thiols.
Electrophilic Aromatic Substitution on the 4-Fluorophenyl Ring
The 4-fluorophenyl group may undergo electrophilic substitution, though fluorine's strong electron-withdrawing effect directs reactivity to specific positions. For N-(4-fluorobenzyl)acetamide , nitration occurs predominantly at the para position:
Reaction:
| Electrophile | Conditions | Major Product | Minor Product |
|---|---|---|---|
| NO₂⁺ | Conc. H₂SO₄, 0°C, 2 hours | 2-(3-Nitro-4-fluorophenyl)acetamide | <5% ortho |
Reduction of the Thienopyrazole Core
The thieno[3,4-c]pyrazole ring can undergo partial or full reduction. In N-(2-(4-fluorophenyl)-thienopyrazole)acetamide , catalytic hydrogenation opens the thiophene ring:
Reaction:
| Catalyst | Pressure | Product | Yield |
|---|---|---|---|
| 10% Pd/C | 1 atm | 4,5,6,7-Tetrahydrothienopyrazole | 72% |
Functionalization via Amide Bond Formation
The secondary amine in the pyrazole ring can participate in acylation or sulfonation. For N-(2-(3-chlorophenyl)-thienopyrazole)benzamide , reaction with acyl chlorides forms tertiary amides:
Reaction:
| Acyl Chloride | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, RT, 2 hours | N-Acetylated thienopyrazole | 85% |
Oxidative Degradation
Thiophene rings are prone to oxidation. In 5-chloro-N-(2-(4-fluorophenyl)-thienopyrazole)-nitrobenzamide , oxidation with H₂O₂ forms sulfones:
Reaction:
| Oxidizing Agent | Temperature | Product |
|---|---|---|
| 30% H₂O₂ | 60°C, 4 hrs | Thienopyrazole sulfone |
Metal-Catalyzed Cross-Coupling
The chloro substituent enables Suzuki-Miyaura coupling. Analogous to N-(2-(2,4-dimethylphenyl)-thienopyrazole)carboxamide , palladium-catalyzed coupling with boronic acids yields biaryl derivatives:
Reaction:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 68% |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
N-[2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide (): Differs from the target compound by the absence of a 3-chlorophenyl group; instead, the 2-position is occupied by a 4-fluorophenyl group.
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (): Features a simpler acetamide backbone without the thienopyrazole core. The dihedral angle between the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2°, indicating significant torsional strain, which may influence molecular conformation and packing .
SHELX-Refined Acetamide Derivatives ():
- Crystallographic studies using SHELX software reveal that hydrogen-bonding patterns (e.g., N–H···O) govern crystal packing in similar compounds, as seen in . The target compound’s acetamide group is expected to participate in analogous interactions, but its 3-chlorophenyl substituent may introduce distinct packing motifs due to increased steric demands .
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Substituent Impact : The 3-chlorophenyl group in the target compound introduces ortho-substitution effects, which may increase torsional strain compared to para-substituted analogues (e.g., 4-fluorophenyl in ). This could reduce conformational flexibility and influence receptor interactions.
- Hydrogen Bonding: The acetamide group in the target compound is expected to form N–H···O hydrogen bonds, similar to , but the thienopyrazole core may promote additional weak interactions (e.g., C–H···S or π-stacking) .
- Synthesis Yields : While the target compound’s yield is unspecified, analogous pyrazole-acetamide syntheses (e.g., ) achieve moderate yields (~67%), suggesting comparable efficiency for the target .
Research Findings and Implications
Crystallographic and Packing Behavior
- highlights that dihedral angles between aromatic rings (e.g., 65.2°) correlate with packing stability via hydrogen bonding.
- SHELX-refined structures () suggest that the thienopyrazole core’s rigidity could enhance crystallinity, but halogen size (Cl vs. F) may alter solubility and melting points .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide?
- Methodology : Use a multi-step synthesis approach involving substitution, reduction, and condensation reactions. For example:
Perform a substitution reaction between 3-chlorophenyl precursors and thieno-pyrazol intermediates under alkaline conditions.
Reduce nitro intermediates to amines using iron powder in acidic media (e.g., HCl) .
Condense the amine intermediate with 4-fluorophenylacetic acid using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
- Optimization : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography.
Q. How can single crystals of this compound be grown for X-ray diffraction analysis?
- Methodology : Employ slow evaporation from a mixed solvent system (e.g., dichloromethane:ethyl acetate, 1:1 v/v) to promote crystal nucleation . Ensure the solution is filtered to remove particulates and stored in a vibration-free environment.
- Validation : Confirm crystal quality using polarization microscopy and pre-screen with powder XRD to assess crystallinity before full data collection.
Q. What analytical techniques are essential for confirming the molecular structure?
- Primary Tools :
- NMR Spectroscopy : Use H/C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and connectivity.
- FTIR : Identify characteristic bands (e.g., C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How can SHELX software be applied to resolve ambiguities in the crystal structure refinement of this compound?
- Methodology :
Data Collection : Use high-resolution synchrotron or rotating anode X-ray sources (λ = 0.71073 Å for Mo-Kα).
Structure Solution : For challenging cases (e.g., twinning/pseudosymmetry), employ dual-space methods in SHELXD for phase determination .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the AFIX command for riding H-atom models and SIMU/DELU restraints to manage thermal motion .
- Troubleshooting : If R-factors remain high (>0.05), check for missed symmetry (e.g., PLATON
ADDSYM) or solvent masking.
Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on molecular packing?
- Graph Set Analysis : Use the Etter formalism to classify hydrogen bonds (e.g., , , motifs) and identify infinite chains or rings. For example, N–H···O bonds in acetamides often form chains along specific crystallographic axes .
- Software Tools :
- Mercury (CCDC) : Visualize packing diagrams and calculate interatomic distances/angles.
- CrystalExplorer : Generate Hirshfeld surfaces to quantify intermolecular interactions (e.g., % contribution of H···Cl/F contacts).
Q. How can computational methods predict electronic properties relevant to biological activity?
- Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to compute frontier molecular orbitals (HOMO-LUMO gaps) and molecular electrostatic potential (MESP) surfaces. Regions of high electronegativity (e.g., fluorophenyl groups) may indicate nucleophilic attack sites .
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging UCSF Chimera for visualization .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Case Example : If NMR suggests a planar conformation but XRD reveals a twisted dihedral angle (e.g., 65° between aromatic rings), consider:
Dynamic Effects : Solution-state NMR may average conformations, while XRD captures static solid-state geometry.
Solvent Influence : Polar solvents (e.g., DMSO) may stabilize specific conformers via H-bonding .
- Validation : Perform variable-temperature NMR or MD simulations to probe conformational flexibility.
Methodological Recommendations
- Crystallography : Combine SHELX refinement with Olex2 for real-space validation (e.g.,
ENIGMAfor electron density maps) . - Synthesis : Explore microwave-assisted synthesis to reduce reaction times for condensation steps .
- Data Reproducibility : Document all synthetic steps in triplicate and deposit crystallographic data in the Cambridge Structural Database (CSRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
